(R)-1-(6-Bromopyridin-2-yl)ethan-1-ol
Beschreibung
Eigenschaften
IUPAC Name |
(1R)-1-(6-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLKOZYBCJFJCM-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-2-yl)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the ethan-1-ol group. One common method involves the bromination of 2-pyridylmethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-1-(6-Bromopyridin-2-yl)ethan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(6-Bromopyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: De-brominated pyridine derivatives
Substitution: Amino, thio, or alkoxy pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
(R)-1-(6-Bromopyridin-2-yl)ethan-1-ol serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including:
- Oxidation : The ethan-1-ol group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH).
- Substitution Reactions : The bromine can be substituted with nucleophiles such as amines or thiols.
Biology
The compound has been investigated for its potential as a ligand in biochemical assays. Its structure allows it to interact with biological targets, which can be useful for studying enzyme-substrate interactions and other biochemical pathways. This property makes it an interesting candidate for further exploration in drug discovery.
Medicine
Research has explored this compound for its therapeutic properties, particularly in anti-cancer and anti-inflammatory activities. Preliminary studies suggest that it may modulate certain biological pathways, although comprehensive clinical studies are needed to confirm these effects .
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties enable the synthesis of functional materials that are important in various sectors, including agriculture and pharmaceuticals .
Case Study 1: Synthesis of Novel Pharmaceuticals
A study demonstrated the use of this compound as a precursor for synthesizing novel pharmaceutical compounds targeting specific receptors involved in disease pathways. The compound's ability to undergo selective reactions facilitated the development of new drug candidates with improved efficacy and safety profiles.
Case Study 2: Biochemical Assays
In another research project, this compound was utilized as a ligand in enzyme assays to study its interaction with target proteins. The results indicated that this compound could effectively modulate enzyme activity, providing insights into its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ®-1-(6-Bromopyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethan-1-ol group can form hydrogen bonds and other non-covalent interactions with the active sites of target proteins, modulating their activity. Additionally, the compound may undergo metabolic transformations that produce active metabolites, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
1-(Pyridin-2-yl)ethan-1-ol
- Structure : Lacks the bromine substituent at the 6-position.
- Synthesis: Produced via nickel-catalyzed hydrogenation of 2-acetylpyridine using phenylsilane in water, yielding racemic or non-chiral products under standard conditions .
- Key Differences :
- The absence of bromine reduces steric and electronic effects, simplifying further functionalization.
- Lower molecular weight (135.16 g/mol vs. 230.07 g/mol for the brominated analog).
2-(3-Bromopyridin-2-yl)ethan-1-ol
- Structure : Bromine at the 3-position instead of the 6-position on the pyridine ring.
- Spectroscopic Data :
- Key Differences :
- Regiochemical placement of bromine alters electronic distribution and reactivity. The 3-bromo derivative may exhibit distinct coupling behavior in cross-coupling reactions compared to the 6-bromo isomer.
(R)-1-(3-Fluorophenyl)ethan-1-ol and Related Aryl Ethanols
- Structure : Substituted phenyl ring (fluoro or chloro) instead of pyridine.
- Stereochemical Purity : 87–90% enantiomeric excess (ee) achieved via chiral HPLC, suggesting similar methodologies could apply to (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol .
- Key Differences :
- Aromatic vs. heteroaromatic systems influence solubility and hydrogen-bonding interactions.
- Pyridine’s nitrogen atom enables coordination to metal catalysts, enhancing utility in asymmetric catalysis.
Comparative Data Table
Biologische Aktivität
(R)-1-(6-Bromopyridin-2-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a brominated pyridine moiety and an ethan-1-ol functional group. Its molecular formula is with a molar mass of approximately 202.05 g/mol and a predicted density of 1.555 g/cm³ . The unique substitution pattern, especially the bromine atom at the 6-position, enhances its reactivity and biological properties.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethan-1-ol group can form hydrogen bonds and other non-covalent interactions with the active sites of target proteins, modulating their activity. This compound may also undergo metabolic transformations that yield active metabolites, contributing further to its biological effects.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial properties. The presence of the bromine atom enhances lipophilicity, potentially improving bioavailability and interaction with microbial targets.
Anti-inflammatory Effects
Research suggests that compounds similar to this compound can possess anti-inflammatory properties. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines or modulate pathways involved in inflammation .
Anticancer Activity
The compound has shown promise in anticancer applications. For instance, it has been linked to antiproliferative effects against various cancer cell lines, including glioblastoma and multiple myeloma . Such effects are often mediated by the compound's ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activities of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol?
- Methodological Answer : The compound is typically synthesized via the reduction of a ketone precursor, such as 1-(6-bromopyridin-2-yl)ethan-1-one, using reducing agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether. For stereochemical control, chiral catalysts or enzymatic methods (e.g., alcohol dehydrogenases) can be employed to achieve enantioselectivity .
Q. How is the stereochemical purity of this compound confirmed?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with specific columns (e.g., Chiralcel OD-H) and polarimetric analysis ([α]D measurements) are standard techniques. For example, (R)-1-(fluorophenyl)ethan-1-ol derivatives were analyzed using a Daicel Chiralpak AD-H column with hexane/isopropanol mobile phases, achieving >99% enantiomeric excess (ee) .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) identifies structural features, such as the pyridinyl proton environment (δ 7.5–8.2 ppm) and the chiral alcohol group (δ 4.8–5.2 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 232), while infrared (IR) spectroscopy detects hydroxyl stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselectivity be enhanced during the synthesis of this compound?
- Methodological Answer : Biocatalytic reduction using Lactobacillus kefir alcohol dehydrogenase (ADH) provides >95% conversion and >99% ee for similar chiral alcohols. Reaction conditions (pH, co-solvents, and NADPH recycling systems) must be optimized to stabilize the enzyme and substrate . Alternatively, asymmetric hydrogenation with Ru-BINAP catalysts achieves high stereoselectivity but requires inert atmospheres and specialized equipment .
Q. What are the key challenges in isolating this compound from reaction mixtures?
- Methodological Answer : Byproducts like 1-(6-bromopyridin-2-yl)ethan-1-one (unreduced ketone) or cyclopropane derivatives (from thermal decomposition) may form. Column chromatography with silica gel (ethyl acetate/hexane gradients) or crystallization from ethanol/water mixtures improves purity. TLC monitoring (Rf = 0.3–0.4 in 3:7 EtOAc/hexane) ensures reaction completion .
Q. How do reaction conditions influence the stability of this compound?
- Methodological Answer : The compound is sensitive to acidic conditions, which may dehydrate the alcohol to form alkenes. Storage under nitrogen at –20°C in amber vials prevents oxidation. Stability studies using accelerated degradation (e.g., 40°C/75% RH) coupled with HPLC-MS help identify degradation pathways .
Q. What mechanistic insights explain byproduct formation during thermal decomposition of related bromopyridinyl compounds?
- Methodological Answer : At elevated temperatures (>100°C), intermediates like pyridylcarbenes can form, leading to cyclopropane derivatives (e.g., 2-bromo-6-[2-(6-bromopyridin-2-yl)-2-methyl-cyclopropyl]pyridine). GC-MS and DFT calculations elucidate carbene stabilization and dimerization pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
